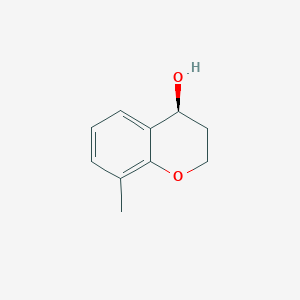

(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

Description

(4S)-8-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol (CAS: 197908-44-4) is a chiral benzopyran derivative with a hydroxyl group at the C4 position and a methyl substituent at C6. Its molecular formula is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol . The compound exhibits an (S)-configuration at the C4 stereocenter, confirmed by its IUPAC name: (4S)-8-methyl-3,4-dihydro-2H-chromen-4-ol . It is commercially available as a powder (storage at 4°C) and serves as a versatile scaffold in medicinal chemistry and synthetic intermediates .

Properties

IUPAC Name |

(4S)-8-methyl-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9,11H,5-6H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHICYGQJHBFCPI-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CCO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)[C@H](CCO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable phenol derivative, the compound can be synthesized via an intramolecular cyclization reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, dihydro derivatives, and various substituted benzopyrans.

Scientific Research Applications

Chemistry

(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol serves as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for creating more complex molecules. For example, it can be used in the synthesis of other benzopyran derivatives or as a precursor for pharmaceuticals.

Research has indicated that this compound exhibits several biological activities:

- Antioxidant Properties : Studies have shown that this compound possesses antioxidant capabilities, which can protect cells from oxidative stress.

- Antimicrobial Activity : The compound has demonstrated efficacy against various microbial strains, suggesting potential use in developing antimicrobial agents.

Medicinal Applications

The therapeutic potential of this compound is being investigated for several conditions:

- Neurological Disorders : Preliminary studies indicate that this compound may have neuroprotective effects, potentially useful in treating diseases such as Alzheimer's and Parkinson's.

- Cancer Research : In vitro studies have shown that the compound can inhibit the growth of certain cancer cell lines. For instance, it was found to reduce viability in breast cancer cell lines with IC50 values ranging from 15 to 25 µM. The proposed mechanisms include induction of apoptosis and inhibition of angiogenesis by downregulating vascular endothelial growth factor (VEGF) .

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of this compound involved testing its ability to scavenge free radicals compared to established antioxidants like ascorbic acid. The results showed that the compound exhibited comparable activity, suggesting its potential use in formulations aimed at reducing oxidative stress .

Case Study 2: Anticancer Efficacy

In another study focusing on its anticancer properties, this compound was tested against various cancer cell lines including MCF7 and A549. The findings indicated a dose-dependent inhibition of cell proliferation with significant apoptosis induction observed through caspase activation assays .

Mechanism of Action

The mechanism of action of (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., F, Br) increase polarity and may enhance binding to enzymatic targets, while electron-donating groups (e.g., methyl) improve metabolic stability .

Stereochemical Influence :

- The S-configuration at C4 in the target compound may offer distinct chiral recognition in biological systems compared to R-isomers, as seen in enantioselective drug-receptor interactions .

Synthetic Utility :

- Brominated derivatives (e.g., 6-bromo analogue) serve as intermediates in Suzuki-Miyaura cross-coupling reactions, enabling diversification of the benzopyran scaffold .

Biological Activity

(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, also known as a benzopyran derivative, is a compound with significant biological activities that have garnered attention in pharmacological research. This article provides a comprehensive overview of its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 164.2 g/mol

- IUPAC Name : (4S)-8-methyl-3,4-dihydro-2H-chromen-4-ol

- CAS Number : 197908-44-4

1. Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity . It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for preventing cellular damage associated with aging and chronic diseases.

2. Antihypertensive Effects

Studies have demonstrated that this compound possesses antihypertensive properties , likely due to its ability to relax vascular smooth muscles. This effect can be attributed to the modulation of calcium ion influx and the enhancement of vasodilatory pathways, which are essential for regulating blood pressure .

3. Neuroprotective Effects

Preliminary findings suggest that this compound may have neuroprotective effects . It appears to interact with pathways related to oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Calcium Channel Modulation : By affecting calcium channels in vascular smooth muscle cells, it promotes relaxation and vasodilation.

- Inflammation Modulation : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, contributing to its neuroprotective effects.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.